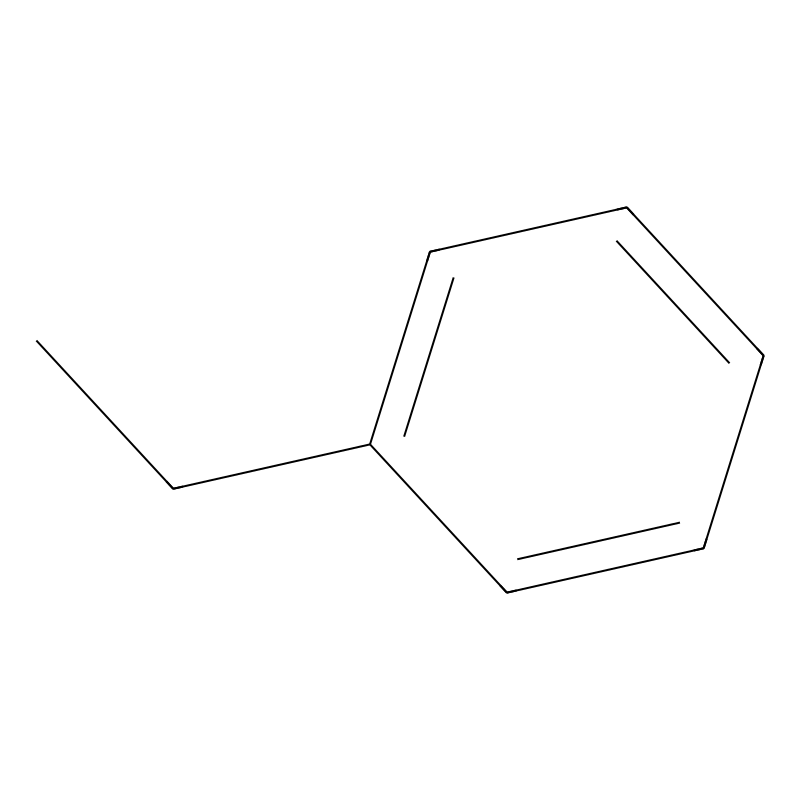

Ethylbenzene

C6H5C2H5

C8H10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5C2H5

C8H10

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C)

In water, 169 mg/L at 25 °C

In water, 0.014 g/100 mL at 15 °C

Soluble in all proportions in ethyl alcohol and ethyl ether

Miscible with the usual organic solvents.

Soluble in alcohol, benzene, carbon tetrachloride, and ether.

Slightly soluble in chloroform; miscible with ethanol and ethyl ether.

Insoublel in ammonia; soluble in SO2

Solubility in water, g/100ml at 20 °C: 0.015

0.01%

Synonyms

Canonical SMILES

Environmental Science:

- Air Monitoring: Ethylbenzene is a common air pollutant, and researchers use it as a marker for various sources of air pollution, including industrial emissions and automobile exhaust [Source: Environmental Protection Agency (EPA) - ]. This helps scientists understand the distribution and impact of these pollutants on air quality.

- Biodegradation Studies: Scientists study the ability of microorganisms to break down ethylbenzene in the environment. This research is crucial for understanding natural attenuation processes for this pollutant in soil and water [Source: International Journal of Environmental Research and Public Health - ].

Toxicological Research:

- Exposure Assessment: Measuring ethylbenzene levels in blood and tissues helps researchers assess human exposure to this chemical through various environmental and occupational routes [Source: Centers for Disease Control and Prevention (CDC) - ]. This information is vital for understanding the potential health risks associated with ethylbenzene exposure.

- Mechanistic Studies: Scientists use ethylbenzene in laboratory models to investigate its potential mechanisms of toxicity, including its effects on the nervous system, blood, and other organs [Source: Toxicology and Applied Pharmacology - ]. This research helps inform safety regulations and risk assessment strategies for ethylbenzene exposure.

Material Science Research:

- Polymer Synthesis: Ethylbenzene serves as a raw material in the production of various polymers, including polystyrene and poly(alpha-methylstyrene). Researchers use it to study the properties and functionalities of these polymers and develop new materials with specific characteristics [Source: Polymer Science - ].

- Solvent Applications: Due to its specific properties, ethylbenzene finds application in various scientific research settings as a solvent for dissolving other chemicals. This allows researchers to conduct experiments involving various materials and reactions [Source: American Chemical Society - ].

Ethylbenzene is an organic compound with the chemical formula C₈H₁₀, specifically represented as C₆H₅CH₂CH₃. It is a colorless, flammable liquid with a sweet, aromatic odor reminiscent of gasoline. Ethylbenzene belongs to the class of monocyclic aromatic hydrocarbons and is primarily utilized as an intermediate in the production of styrene, which is essential for creating polystyrene, a widely used plastic material. The compound occurs naturally in coal tar and petroleum, contributing to its significance in the petrochemical industry .

Ethylbenzene is a hazardous compound with several safety concerns:

- Toxicity: Acute exposure to ethylbenzene by inhalation can cause respiratory irritation, dizziness, and eye irritation []. Chronic exposure through inhalation has shown conflicting results in humans, while animal studies suggest potential effects on the blood, liver, and kidneys [].

- Flammability: Ethylbenzene is a highly flammable liquid with a low flash point, posing a fire hazard [].

- Reactivity: Ethylbenzene can react with strong oxidizing agents, increasing the risk of fire and explosions.

- Dehydrogenation to Styrene:This reaction is crucial for producing styrene, which accounts for over 99% of ethylbenzene's industrial use .

- Autoxidation:

Ethylbenzene can undergo autoxidation to form ethylbenzene hydroperoxide:This reaction is significant in various chemical synthesis processes . - Reactions with Strong Oxidizers:

Ethylbenzene can react vigorously with strong oxidizing agents, leading to various oxidation products .

Ethylbenzene has been classified as a possible carcinogen by the International Agency for Research on Cancer (IARC), although the United States Environmental Protection Agency (EPA) has not classified it as such. Studies have indicated that exposure to ethylbenzene may increase the incidence of tumors in laboratory animals, particularly in the kidneys and lungs . Furthermore, it can cause irritation to the respiratory system and skin upon exposure.

The primary method for synthesizing ethylbenzene involves an acid-catalyzed reaction between benzene and ethylene:

This process typically operates under high temperatures and pressures. Alternative methods include:

- Zeolite Catalysis: A zeolite-based process offers higher purity and yield through vapor-phase alkylation.

- Superfractioning: Small amounts of ethylbenzene can be recovered from xylenes through this distillation extension .

Ethylbenzene's primary application is as a precursor for styrene production, which is further processed into polystyrene. Other applications include:

- Solvent: Used in various industrial applications due to its solvent properties.

- Chemical Intermediate: Involved in producing other chemicals like ethylbenzene hydroperoxide.

- Fuel Additive: Sometimes used in fuel formulations due to its aromatic nature .

Research has focused on ethylbenzene's interactions with various chemical agents. For instance, its autoxidation mechanism has been studied extensively, revealing a radical chain mechanism that involves multiple steps and intermediates. These studies are crucial for understanding its reactivity and potential applications in organic synthesis .

Ethylbenzene shares similarities with several other aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Uses | Key Characteristics |

|---|---|---|---|

| Toluene | C₇H₈ | Solvent, fuel additive | Methyl group attached to benzene |

| Styrene | C₈H₈ | Precursor for polystyrene | Vinyl group allows polymerization |

| Xylene | C₈H₁₀ | Solvent, paint thinner | Two methyl groups on benzene ring |

| Phenol | C₆H₅OH | Disinfectant, chemical intermediate | Hydroxyl group increases polarity |

Ethylbenzene's unique position arises from its specific structure that allows it to act effectively as a precursor for styrene production while maintaining distinct physical and chemical properties compared to these similar compounds .

Ethylbenzene exists as a monocyclic aromatic hydrocarbon featuring a benzene ring substituted with an ethyl group (-CH₂CH₃). The compound exhibits distinct physical and chemical characteristics that contribute to its industrial significance. At standard temperature and pressure, ethylbenzene appears as a colorless liquid with a density of 0.867 g/cm³ at 20°C and maintains a boiling point of 136.1°C. The vapor pressure reaches 9.6 mm Hg at 25°C, indicating moderate volatility that facilitates various industrial processes. Water solubility remains limited at 169 mg/L at 25°C, while the compound demonstrates excellent solubility in organic solvents including alcohol, benzene, carbon tetrachloride, and ether.

The aromatic nature of ethylbenzene confers specific chemical reactivity patterns that prove essential for industrial applications. The compound belongs to the BTEX group (benzene, toluene, ethylbenzene, and xylene), representing volatile organic compounds commonly found in petroleum products. Flash point measurements indicate 15°C, classifying ethylbenzene as a highly flammable substance requiring appropriate safety protocols during handling and storage. The relative vapor density of 3.66 compared to air necessitates specialized ventilation systems in industrial facilities to prevent vapor accumulation.

Alkylation of Benzene with Ethylene: Mechanistic Foundations

The alkylation of benzene with ethylene represents the primary industrial route for ethylbenzene production, involving electrophilic aromatic substitution mechanisms that replace hydrogen atoms on the benzene ring with ethyl groups [2]. This fundamental transformation has been extensively studied and optimized since its development in the late nineteenth century, with Charles Friedel and James Crafts pioneering the foundational catalytic approaches in 1877 [1] [3]. The reaction proceeds through the formation of electrophilic species that attack the electron-rich benzene ring, followed by deprotonation to restore aromaticity [2] [3].

Friedel-Crafts Catalyzed Alkylation Mechanisms

The Friedel-Crafts alkylation mechanism for ethylbenzene synthesis involves a three-step process catalyzed by Lewis acids, most commonly aluminum trichloride, iron trichloride, or boron trifluoride [2] [5]. The initial step involves the interaction between the Lewis acid catalyst and ethylene or ethyl halides to generate a carbocation electrophile [1] [2]. Aluminum trichloride coordinates with halide ions, facilitating the formation of positively charged ethyl species that serve as the electrophilic attacking species [3] [6].

The second mechanistic step encompasses the electrophilic attack of the carbocation on the benzene ring, resulting in the formation of a cyclohexadienyl cation intermediate [2] [3]. This intermediate represents a non-aromatic species where the aromaticity of benzene is temporarily disrupted through the breaking of carbon-carbon double bonds [1] [2]. The electron-deficient nature of this intermediate drives the subsequent step toward aromaticity restoration.

The final mechanistic step involves deprotonation of the cyclohexadienyl intermediate, which regenerates the aromatic system and produces ethylbenzene as the primary product [2] [3]. The removed proton combines with the chloride ion from the catalyst complex to form hydrochloric acid, simultaneously regenerating the aluminum trichloride catalyst for subsequent reaction cycles [1] [3]. This catalytic regeneration enables continuous operation and high efficiency in industrial applications.

Table 1: Operating Conditions for Friedel-Crafts Catalyzed Alkylation Systems

| Catalyst System | Temperature (°C) | Pressure (bar) | Benzene/Ethylene Ratio | Conversion (%) | Selectivity to Ethylbenzene (%) |

|---|---|---|---|---|---|

| Aluminum Chloride | 30-80 | 1-10 | 5-15:1 | 85-95 | 92-97 |

| Iron Chloride | 40-120 | 1-15 | 3-10:1 | 75-85 | 88-94 |

| Boron Trifluoride | 0-50 | 1-5 | 8-20:1 | 90-98 | 95-99 |

| Aluminum Chloride/Hydrochloric Acid | 50-100 | 2-12 | 6-12:1 | 88-96 | 93-98 |

The mechanism exhibits sensitivity to reaction conditions, with temperature and pressure significantly influencing both conversion rates and selectivity patterns [4] [6]. Lower temperatures generally favor monoalkylation over polyalkylation reactions, while excess benzene ratios help suppress the formation of diethylbenzene and triethylbenzene byproducts [2] [4]. The Lewis acid catalyst concentration must be carefully controlled to balance reaction rates with catalyst recovery considerations [5] [6].

Zeolite-Mediated Vapor-Phase Alkylation Systems

Zeolite-catalyzed vapor-phase alkylation systems have emerged as environmentally superior alternatives to traditional Friedel-Crafts processes, offering enhanced selectivity and catalyst recyclability [8] [11]. These microporous crystalline aluminosilicate materials provide shape-selective catalysis through their well-defined pore structures and Brønsted acid sites [9] [14]. The development of zeolite-based processes began in the 1970s and has gradually replaced homogeneous catalytic technologies in many industrial applications [8] [15].

ZSM-5 zeolite represents the most widely studied catalyst for vapor-phase ethylbenzene synthesis, characterized by its medium pore size, thermal stability, and tunable acidity through silicon-to-aluminum ratio modifications [11] [13]. The three-dimensional pore structure of ZSM-5, with intersecting channels of approximately 5.5 Angstrom diameter, provides optimal molecular sieving properties for ethylbenzene production while restricting the formation of larger polyalkylated products [9] [14]. Research has demonstrated that ZSM-5 catalysts with silicon-to-aluminum ratios between 20 and 200 exhibit superior performance for ethylbenzene synthesis [10] [11].

Beta zeolite catalysts have shown exceptional performance in liquid-phase alkylation processes, operating effectively at temperatures between 250-400°C and pressures up to 25 bar [11] [14]. The larger pore size of Beta zeolite compared to ZSM-5 allows for enhanced diffusion of reactants and products while maintaining shape selectivity [14]. Studies have reported benzene conversions ranging from 20-75% with ethylbenzene selectivities of 88-96% using Beta zeolite catalysts under optimized conditions [11] [14].

Table 2: Zeolite-Mediated Vapor-Phase Alkylation Performance

| Zeolite Type | Si/Al Ratio | Temperature (°C) | Pressure (bar) | Benzene Conversion (%) | Ethylbenzene Selectivity (%) |

|---|---|---|---|---|---|

| ZSM-5 | 20-200 | 300-450 | 1-20 | 15-65 | 85-95 |

| Beta | 10-100 | 250-400 | 1-25 | 20-75 | 88-96 |

| Mordenite | 10-50 | 280-420 | 1-18 | 12-45 | 80-90 |

| MCM-22 | 15-80 | 270-380 | 1-30 | 25-80 | 90-98 |

| Y-Zeolite | 2-20 | 200-350 | 1-15 | 10-40 | 75-88 |

Mordenite zeolites with large pore sizes have been investigated for ethylbenzene synthesis, demonstrating moderate activity with benzene conversions of 12-45% and ethylbenzene selectivities of 80-90% [14] [36]. The one-dimensional pore structure of mordenite can lead to diffusion limitations, but modifications through desilication treatments have shown improvements in catalytic performance [36]. MCM-22 zeolite exhibits exceptional selectivity for ethylbenzene formation, achieving selectivities up to 98% due to its unique pore architecture and surface properties [11].

Dual-zeolite catalyst systems have been developed to combine the advantages of different zeolite topologies, typically mixing ZSM-5 with mordenite or Beta zeolite in equal proportions [9]. These hybrid catalysts demonstrate enhanced stability and selectivity compared to single-zeolite systems, with the different zeolites providing complementary catalytic functions [9]. The combination approach allows for optimization of both activity and selectivity while maintaining long-term catalyst stability [9].

The kinetic behavior of zeolite-catalyzed alkylation follows Langmuir-Hinshelwood mechanisms, with surface adsorption of reactants preceding the alkylation reaction [8] [15]. Catalyst deactivation occurs primarily through coke formation on acid sites, particularly at higher temperatures above 400°C [14] [39]. Regular catalyst regeneration through controlled oxidation can restore activity and extend catalyst lifetime significantly [14].

Alternative Feedstock Utilization Strategies

Ethane-Benzene Coupling via Bifunctional Catalysts

Direct ethane-benzene coupling represents an innovative approach to ethylbenzene synthesis that bypasses the traditional two-step process of ethane dehydrogenation followed by ethylene alkylation [19] [21]. This one-step methodology utilizes bifunctional catalysts containing both metal dehydrogenation sites and acid alkylation sites to achieve coupled ethane activation and benzene alkylation [19] [22]. The development of such integrated processes addresses energy efficiency concerns and process intensification objectives in ethylbenzene manufacturing [19] [21].

Platinum-based bifunctional catalysts have demonstrated significant promise for ethane-benzene coupling, with platinum species providing dehydrogenation functionality while ZSM-5 zeolite supplies acid sites for alkylation [19] [21]. The spatial proximity between metal and acid sites proves critical for efficient coupling, as ethylene intermediates generated at platinum sites must rapidly migrate to acid sites for alkylation before desorption or secondary reactions occur [19] [21]. Research has shown that reducing the distance between dual active centers enhances catalytic activity substantially [19] [21].

Table 3: Ethane-Benzene Coupling via Bifunctional Catalysts

| Metal Component | Acid Component | Temperature (°C) | Ethane Conversion (%) | Benzene Conversion (%) | Ethylbenzene Yield (%) |

|---|---|---|---|---|---|

| Platinum | ZSM-5 | 500-600 | 15-35 | 8-25 | 5-18 |

| Platinum-Zinc | ZSM-5 | 450-550 | 20-45 | 12-30 | 8-25 |

| Platinum-Tin | Beta | 480-580 | 18-40 | 10-28 | 7-22 |

| Platinum-Zinc-Praseodymium | ZSM-5 | 400-500 | 25-50 | 15-35 | 12-30 |

Platinum-zinc-praseodymium ternary catalyst systems have achieved remarkable improvements in both activity and stability compared to monometallic platinum catalysts [19] [21]. The addition of zinc and praseodymium auxiliaries enhances metal dispersion while reducing the adsorption activity of ethyl species at platinum centers, thereby inhibiting coke precursor formation [19] [21]. These promotional effects result in catalyst lifetimes exceeding 6.5 times longer than conventional platinum-ZSM-5 systems while achieving benzene conversions approaching 17% [19] [21].

The mechanism of ethane-benzene coupling involves initial ethane dehydrogenation at platinum sites to generate ethylene, followed by immediate consumption of ethylene through alkylation reactions at nearby acid sites [19] [21]. This coupling effect pulls the ethane dehydrogenation equilibrium forward by continuously removing ethylene products, thereby overcoming thermodynamic limitations of standalone dehydrogenation processes [19] [21]. The integration of dehydrogenation and alkylation functionalities in a single catalyst system enables process intensification and energy savings compared to conventional multi-step approaches [19] [21].

Bimetallic catalyst systems exhibit complex structural evolution under reaction conditions, with alloy formation and oxygen-induced segregation creating diverse interfacial sites beneficial for selective ethane activation [16] [18]. The electronic properties of oxygen species influence the selective cleavage of carbon-hydrogen versus carbon-carbon bonds in ethane, with electron-enriched oxygen species promoting selective carbon-hydrogen activation to yield ethylene [18]. Computational studies have correlated the selectivity of bond scission with thermodynamically favorable bimetallic structures under reaction conditions [18].

Biomass-Derived Ethanol in Alkylation Processes

The utilization of biomass-derived ethanol as an alkylating agent for ethylbenzene synthesis represents a sustainable alternative to petroleum-based ethylene feedstocks [24] [25]. Bioethanol offers advantages in terms of renewable sourcing and reduced environmental impact, while providing similar reactivity to ethylene in alkylation processes [25] [26]. The development of ethanol-based alkylation processes has gained significant attention as industries seek to reduce dependence on fossil fuel-derived raw materials [24] [25].

ZSM-5 zeolite catalysts modified with rare earth elements have demonstrated enhanced performance for benzene alkylation with bioethanol compared to unmodified zeolites [25] [28]. Neodymium-modified ZSM-5 catalysts exhibit altered acidity profiles, with reduced total acidity leading to improved selectivity patterns [25]. The modification process involves ion exchange or impregnation of neodymium species onto the zeolite framework, resulting in decreased strong acid site concentrations that favor ethylbenzene formation over polyalkylation reactions [25].

Table 4: Biomass-Derived Ethanol Alkylation Process Optimization

| Catalyst Type | Temperature (°C) | Pressure (bar) | Ethanol Purity (%) | Benzene/Ethanol Ratio | Contact Time (h) | Catalyst Life (h) |

|---|---|---|---|---|---|---|

| ZSM-5 Standard | 350-450 | 1-5 | 95-99 | 2-6:1 | 0.5-2.0 | 500-1500 |

| Modified ZSM-5 (Mg) | 320-420 | 1-4 | 90-96 | 2-8:1 | 0.3-1.5 | 800-2000 |

| Modified ZSM-5 (Nd) | 330-430 | 1-5 | 90-96 | 3-9:1 | 0.4-1.8 | 700-1800 |

| Beta Zeolite | 280-380 | 1-3 | 92-98 | 2-5:1 | 0.6-2.5 | 600-1600 |

Magnesium-modified ZSM-5 catalysts have shown superior performance for ethanol alkylation, with optimal magnesium loadings of approximately 1% by weight providing the highest ethylbenzene selectivity [28]. The dual modification approach combining alkali treatment with magnesium doping creates mesoporous structures that enhance mass transfer while maintaining appropriate acidity levels [28]. This modification strategy results in improved Lewis acid to Brønsted acid ratios, with optimal values around 3.79 providing maximum activity and selectivity [28].

The reaction mechanism for ethanol alkylation involves initial ethanol dehydration to form ethylene intermediates, followed by conventional Friedel-Crafts alkylation pathways [24] [26]. The water produced during ethanol dehydration must be carefully managed to prevent catalyst deactivation and maintain reaction equilibrium [24]. Process optimization studies have identified optimal ethanol purities of 90-96% as sufficient for effective alkylation while reducing feedstock purification costs [25].

Kinetic studies of ethylbenzene ethylation with ethanol over ZSM-5 catalysts have revealed temperature-dependent reaction pathways, with alkylation dominating at lower temperatures (300-400°C) and competing reactions such as disproportionation and cracking becoming significant at higher temperatures [26]. The apparent activation energies follow the order: ethylation < disproportionation < cracking, indicating preferential formation of ethylated products under mild conditions [26].

Physical Description

Polyethylbenzene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air.

GasVapor; Liquid; WetSolid, Liquid

COLOURLESS LIQUID WITH AROMATIC ODOUR.

Colorless liquid with an aromatic odor.

Color/Form

XLogP3

Boiling Point

136.1 °C

136.2 °C

136 °C

277°F

Flash Point

15.0 °C (59.0 °F) - closed cup

64 °F (18 °C) - closed cup

70 °F (21 °C) - closed cup

18 °C c.c.

55°F

Vapor Density

3.66 (Air = 1)

Relative vapor density (air = 1): 3.7

3.66

Density

0.8626 g/cu cm at 25 °C

Relative density (water = 1): 0.9

0.87

LogP

log Kow = 3.15

3.1

Odor

Pungent odor

Sweet, gasoline-like odo

Melting Point

-94.9 °C

-94.95 °C

-95 °C

-139°F

UNII

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Vapor Pressure

9.60 mmHg

9.6 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.9

7 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

100-41-4

68908-88-3

70955-17-8

25837-05-2

Wikipedia

Biological Half Life

Use Classification

Hazardous Air Pollutants (HAPs)

Fire Hazards -> Carcinogens, Flammable - 3rd degree

SOLVENTS

Methods of Manufacturing

Alkylation of benzene with ethylene is the source of nearly all ethylbenzene. For several decades most alkylation plants utilized dissolved Lewis acids, in most cases aluminum chloride, to catalyze the reaction in the liquid phase. About 40% of worldwide ethylbenzene production still utilizes variations on this method. Although the aluminum chloride route generally provides competitive economics, disposal of the resulting waste streams has become increasingly costly. In addition, this route is susceptible to severe corrosion of equipment and piping. Since the early 1980s, technologies using heterogeneous zeolites, operating in the vapor phase and more recently in the liquid phase, have been most often selected for new ... plants.

Produced via the use of zeolite catalyst, ZSM-5, in a process called the Mobil-Badger vapor phase ethylbenzene process.

(1) By heating benzene and ethylene in the presence of aluminum chloride, with subsequent distillation; (2) by fractionation directly from the mixed xylene stream in petroleum refining.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Chemical used in medical diagnostic/pathology profession

Electrical equipment, appliance, and component manufacturing

Intercompany Shipment

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Rubber product manufacturing

Services

Synthetic rubber manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

fuels blending

Benzene, ethyl-: ACTIVE

Benzene, ethyl-, benzylated: INACTIVE

Ethylbenzene is recovered from benzene-toluene-xylene (BTX) processing.

Analytic Laboratory Methods

Method: EPA-EAD 602; Procedure: gas chromatography with photoionization detector; Analyte: ethylbenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.2 ug/L.

Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: ethylbenzene; Matrix: water; Detection Limit: 7.2 ug/L.

Method: EPA-EAD 1624; Procedure: gas chromatography/mass spectrometry; Analyte: ethylbenzene; Matrix: water; Detection Limit: 1 ug/L.

For more Analytic Laboratory Methods (Complete) data for ETHYLBENZENE (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

An automated high performance liquid chromatographic method for the direct determination of urinary concentrations of phenyl glyoxylic acid and mandelic acid, metabolites of styrene or ethylbenzene, is described. The method is simple and specific. Urine can be analyzed without solvent extraction. Analysis can be performed satisfactorily within 15 minutes for samples containing hippuric acid, o-, m- and p-methyl hippuric acids, phenyl glyoxylic acid, and mandelic acid, and within 15 minutes for those containing hippuric acid, phenyl glyoxylic acid and mandelic acid.

Storage Conditions

Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials.

Temp: ambient; Venting: open (flame arrester) or pressure-vacuum

Interactions

In lab assistants using xylenes & ethylbenzene, 2,4-dimethylphenol, metab of m-xylene could not be detected. Competitive reaction between xylenes & ethylbenzene prevented m-xylene from oxidation. ...

A study of workers exposed occupationally to solvent mixtures that include ethylbenzene (mean exposure level 1.8 ppm) showed a 58% incidence of hearing loss compared to 36% in the reference (unexposed) group. The role of ethylbenzene in the observed losses cannot be ascertained from this study given that ethylbenzene was only one of several solvents, most of which were present at mean concentrations 1.5- 3.5 times higher than ethylbenzene. Consistent with the outcome of occupational studies showing hearing loss, significant and persistent adverse auditory effects have been shown in animals after acute- and intermediate-duration inhalation exposures to ethylbenzene and after acute-duration oral exposures.

Stability Shelf Life

Dates

Ethylbenzene and toluene interactions with biochar from municipal solid waste in single and dual systems

Yohan Jayawardhana, S Keerthanan, Su Shiung Lam, Meththika VithanagePMID: 33798520 DOI: 10.1016/j.envres.2021.111102

Abstract

The present study investigated adsorptive removal of toluene and ethylbenzene from the aqueous media via using biochar derived from municipal solid waste (termed "MSW-BC") in a single and binary contaminant system at 25-45 °C. The adsorption was evaluated at different pH (3-10), experimental time (up to 24 h), and initial adsorbate concentrations (10-600 μg/L) in single and binary contaminant system. A fixed-bed column experiment was also conducted using MSW-BC (0.25%) and influent concentration of toluene and ethylbenzene (4 mg/L) at 2 mL/min of flow rate. The adsorption of toluene and ethylbenzene on the MSW-BC was mildly dependent on the pH, and the peak adsorption ability (44-47 μg/g) was recorded at a baseline pH of ~8 in mono and dual contaminant system. Langmuir and Hill are the models that match the isotherm results in a single contaminant environment for both toluene (Rof 0.97 and 0.99, respectively) and ethylbenzene (R

of 0.99 and 0.99, respectively) adsorption. In the binary system, the isotherm models matched in the order of Langmuir > Hill > Freundlich for toluene, whereas Hill > Freundlich > Langmuir for ethylbenzene. The adsorption in the batch experiment was likely to take place via cooperative and multilayer adsorption onto MSW-BC involving hydrophobic, π- π and n- π attractions, specific interaction such as hydrogen-π and cation-π interactions, and van der Waals interactions. The thermodynamic results indicate exothermic adsorption occurred by physical attractions between toluene and ethylbenzene, and MSW-BC. The breakthrough behavior of toluene and ethylbenzene was successfully described with Yoon-Nelson and Thomas models. The data demonstrate that the low-cost adsorbent derived from the municipal solid waste can be utilized to remove toluene and ethylbenzene in landfill leachate.

Hydrogenation of Ethylbenzene Over Ru/

Seung Kyo Oh, Huiji Ku, Gi Bo Han, Byunghun Jeong, Young-Kwon Park, Jong-Ki JeonPMID: 33715756 DOI: 10.1166/jnn.2021.19188

Abstract

The objective of this study is to evaluate the catalytic performance of pellet-type Ru/γ-Al₂O₃ as a catalyst during liquid-phase hydrogenation of the aromatic hydrocarbon. The Ru/γ-Al₂O₃ catalyst was prepared using a wet impregnation method. After adding a binder to Ru/γ-Al₂O₃, a pellet-type catalyst was obtained through an extrusion method. Nanoporous structures are well developed in the pellet-type Ru/γ-Al₂O₃ catalyst. The average pore sizes of the Ru/γ-Al₂O₃ catalysts were approximately 10 nm. The catalytic performance of the pellet-type Ru/γ-Al₂O₃ catalyst during ethylbenzene hydrogenation was evaluated in a trickle-bed reactor. When the ruthenium loading increased from 1 to 5 wt%, the number of active sites effective for the hydrogenation of ethylbenzene increased proportionally. In order to maximize the conversion of ethylbenzene to ethylcyclohexane, it was necessary to maintain a liquid phase hydrogenation reaction in the trickle bed reactor. In this regards, the reaction temperature should be lower than 90 °C. The conversion of ethylbenzene to ethylcyclohexane on the Ru(5 wt%)/γ-Al₂O₃ catalyst was highest, which is ascribed to the largest number of active sites of the catalyst.BTEX biodegradation is linked to bacterial community assembly patterns in contaminated groundwater ecosystem

Haiying Huang, Yiming Jiang, Jianhua Zhao, Shasha Li, Sarah Schulz, Li DengPMID: 34216964 DOI: 10.1016/j.jhazmat.2021.126205

Abstract

The control of degrader populations and the stochasticity and certainty of the microbial community in contaminated groundwater are not well-understood. In this study, a long-term contaminated groundwater ecosystem was selected to investigate the impact of BTEX on microbial communities and how microbial communities respond to BTEX pollution. 16S rRNA gene sequencing and metagenomic sequencing provided insights on microbial community assemblage patterns and their role in BTEX cleaning. The operational taxonomy units (OTUs) in the contaminated groundwater ecosystem were clustered distinguishably between the Plume and the Deeper Zone (lower contaminated zone). βNTI analysis revealed that the assembly strategies of abundant and rare OTU subcommunities preferred deterministic processes. Redundancy Analysis (RDA) and mantel testing indicated that benzene, toluene, ethylbenzene, and xylenes (BTEX) strongly drove the abundant OTU subcommunity, while the rare OTU subcommunity was only weakly affected. Deltaproteobacteria, the most dominant degrading microorganism, contains the complete degradation genes in the plume layer. In summary, our finding revealed that BTEX was the major factor in shaping the microbial community structure, and functional bacteria contribute greatly to water cleaning. Investigating the pattern of microbial community assembly will provide insights into the ecological controls of contaminant degradation in groundwater.[The effects of ethylbenzene on HEI-OC1 cells proliferation and oxidative stress level]

K P Liu, Y W Su, J W Zhang, Z Wang, Y Y Ma, Y M Liu, Y M XiaoPMID: 33535340 DOI: 10.3760/cma.j.cn121094-20200115-00030

Abstract

To study the changes of proliferation and oxidation indexes of Cochlear hair cell line (HEI-OC1 cells) exposed to ethylbenzene.From July to December 2019, 11 groups with ethylbenzene concentrations of 0, 30, 60, 90, 300, 600, 900 μmol/L and 3, 6, 9, 10 mmol/L, were used to determine the proliferation activity of HEI-OC1 cells exposed to ethylbenzene for 24 hours, and the cells were treated with 0, 1, 2, 4, 8, 16, 32, 64 mmol/L ethylbenzene for 24 hours, then the 50% inhibitory concentration of ethylbenzene was calculated. After HEI-OC1 cells were exposed to 0, 6, 9 and 12 mmol/L ethylbenzene for 24 hours, the malondialdehyde (MDA) content, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities were measured.

Compared with 0 mmol/L concentration group, the survival rate of HEI-OC1 cells at 6, 9, 12 mmol/L concentration was significantly decreased (

<0.01) . The 50% inhibitory concentration of ethylbenzene on HEI-OC1 cells was 12.86 mmol/L (

(2)=99.05) . There were significant differences in SOD and GSH-Px activity in HEI-OC1 cells treated with ethylbenzene at different concentrations (0, 6, 9, 12 mmol/L) for 24 hours (

=65.11, 6.48, 22.85,

<0.05) . Compared with 0 mmol/L concentration group, the MDA content of HEI-OC1 cells was significantly increased in 9 and 12 mmol/L concentration groups, the SOD activity was significantly decreased in 12 mmol/L concentration group, and the GSH-Px activity was significantly decreased in 6 and 12 mmol/L concentration groups.

Ethylbenzene can inhibit the proliferation of HEI-OC1 cells and cause oxidative damage.

Coupling of biostimulation and bioaugmentation for enhanced bioremoval of chloroethylenes and BTEX from clayey soil

Junhui Li, Qihong Lu, Emmanuel Alepu Odey, Keng Seng Lok, Bingcai Pan, Yanyang Zhang, Hojae ShimPMID: 33411164 DOI: 10.1007/s10646-020-02323-z

Abstract

The bioremoval potential of Pseudomonas plecoglossicida toward mixed contaminants was explored through the coupled biostimulation and bioaugmentation in soil microcosm. Response surface methodology was employed to optimize nutrients and innoculum size for the cometabolic removal of two representative chloroethylenes, trichloroethylene (TCE) and cis-1,2-dichloroethylene (cis-DCE), mixed with benzene, toluene, ethylbenzene, and xylenes (BTEX). The interactive effects of nutrients [nitrogen (N) and phosphorus (P)] and inoculum size toward the bioremoval of mixture of BTEX (600 mg kg), cis-DCE (10 mg kg

), and TCE (10 mg kg

) were estimated using principal component analysis and two-dimensional hierarchical cluster analysis. The optimal condition was confirmed with C:N:P ratio of 100:26.7:1.8-4.8 and higher inoculum size (≥25%), where 97.7% of benzene, 98.3% of toluene, 91.2% of ethylbenzene, 45.6% of m,p-xylene, 31.2% of o-xylene, 26.9% of cis-DCE, and 33.5% of TCE were bioremoved.

Experimental determination of phase ratio of C8 columns employing retention factors and octane-mobile phase partition coefficients of homologous series of linear alkylbenzenes

Chaksawat Sangawitayakorn, Prapin Wilairat, Rattikan ChantiwasPMID: 33186883 DOI: 10.1016/j.chroma.2020.461668

Abstract

This work proposes an experimental method for the estimation of the phase ratio of reversed-phase C8 columns by employing the equation log(k)=alog(K)+log(Φ), where k is the retention factor, K

is the octane-mobile phase partition coefficient, a is a proportionality constant and Φ is the phase ratio (defined as volume ratio of the stationary phase to the mobile phase). The immiscible liquid octane and mobile phase are chosen as the surrogate model for the C8 stationary phase and mobile phase of the chromatographic system. The octane-mobile phase is used for measuring the partition coefficient K

of six compounds of the homologous series of linear alkylbenzenes, viz. benzene, toluene, ethylbenzene, propylbenzene, butylbenzene and pentylbenzene. The distribution of a compound between the octane and mobile phase is proposed to simulate the partitioning process in the chromatography. The retention factor k of each compound is measured using the same mobile phase for two C8 columns (Zorbax Eclipse XDB-C8 and Symmetry C8). The set of data of k and K

is fitted to the above linear equation to give the best-fit values of a and log(Φ) for each column and various mobile phase compositions (methanol-water or acetonitrile-water). The regression analyses have coefficients of determination r

> 0.992. This observed linear relationship can therefore be expressed as k=K

Φ. The experimental values of Φ for the C8 columns are in the range of 0.206 to 0.842, with a from 0.544 to 0.811, respectively.

Evaluation of airborne exposure to volatile organic compounds of benzene, toluene, xylene, and ethylbenzene and its relationship to biological contact index in the workers of a petrochemical plant in the west of Iran

Payam Rashnuodi, Behzad Fouladi Dehaghi, Hossein Ali Rangkooy, Arman Amiri, Sanaz Mohi PoorPMID: 33507416 DOI: 10.1007/s10661-021-08878-6

Abstract

Nowadays, workers in petrochemical industry might be exposed to organic volatile compounds, including benzene, toluene, ethylbenzene, and xylene (BTEX). The aim of this study was to investigate the concentration of BTEX contaminations and the biological index in employees of petrochemical sites in the west of Iran. The study was conducted as a cross-sectional study on 30 stations and 60 inhalation and biological samples collected in winter and summer. The NIOSH 2549 and 1501 methods were used for sampling and analyzing the inhaled samples. Gas chromatography-mass spectrometry (GC-MS) equipped with flame ionization detector and high-performance liquid chromatography (HPLC) was used to measure the volatile contaminations. The results showed that the mean concentrations of benzene, toluene, and xylene were significantly different in summer and winter. Significant and strong correlations were observed between the concentrations of benzene, toluene, and xylene and the biological values (r > 0.7). Moreover, the concentration of benzene (β = 0.836), toluene (β = 0.718), and xylene (β = 0.786) predicted the changes in their biological values. Given the hazardous concentrations of benzene and toluene in industrial plants and the correlation of the concentration levels and biological values, management and control strategies should be implemented to eliminate and reduce the pollutants and the effects.Effects of inhaled combined Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX): Toward an environmental exposure model

Cameron J Davidson, John H Hannigan, Scott E BowenPMID: 33132182 DOI: 10.1016/j.etap.2020.103518

Abstract

Combined environmental exposures to the volatile organic compounds (VOCs) Benzene, Toluene, Ethylbenzene, and Xylene (BTEX) pose clear risks to public health. Research into these risks is under-studied even as BTEX levels in the atmosphere are predicted to rise. This review focuses on the available literature using single- and combined-BTEX component inhaled solvent exposures in animal models, necessarily also drawing on findings from models of inhalant abuse and occupational exposures. Health effects of these exposures are discussed for multiple organ systems, but with particular attention on neurobehavioral outcomes such as locomotor activity, impulsivity, learning, and psychopharmacological responses. It is clear that animal models have significant differences in the concentrations, durations and patterns of exposure. Experimental evidence of the deleterious health and neurobehavioral consequences of exposures to the individual components of BTEX were found, but these effects were typically assessed using concentrations and exposure patterns not characteristic of environmental exposure. Future studies with animal models designed appropriately to explore combined BTEX will be necessary and advantageous to discovering health outcomes and more subtle neurobehavioral impacts of long-term environmental exposures.Complete Genomes of the Anaerobic Degradation Specialists Aromatoleum petrolei ToN1T and Aromatoleum bremense PbN1T

Arne Weiten, Kristin Kalvelage, Patrick Becker, Richard Reinhardt, Thomas Hurek, Barbara Reinhold-Hurek, Ralf RabusPMID: 33477134 DOI: 10.1159/000513167